Dual COX/5-LO Inhibition: A Mechanistic Distinction from NSAIDs
(E)-L-652343 inhibits both the COX and 5-LO pathways, unlike nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, piroxicam, and phenylbutazone, which are selective for COX [1]. This dual inhibition is critical for suppressing both prostaglandin- and leukotriene-driven inflammation. In an acute edema model (carrageenan-induced), (E)-L-652343 demonstrated efficacy comparable to indomethacin but with a superior gastrointestinal safety profile [1].
| Evidence Dimension | Enzyme inhibition profile |
|---|---|
| Target Compound Data | Inhibits both COX and 5-LO in vitro and in whole cells |
| Comparator Or Baseline | Indomethacin, piroxicam, phenylbutazone (COX-selective only) |
| Quantified Difference | Dual pathway inhibition vs. single pathway |
| Conditions | In vitro enzyme assays and carrageenan-induced edema in rats |
Why This Matters
Dual inhibition offers a broader anti-inflammatory effect and potentially reduced gastrointestinal toxicity compared to COX-selective NSAIDs, making (E)-L-652343 a valuable tool for studying integrated eicosanoid signaling.
- [1] Bailey, P. J., et al. (1988). Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide. Arzneimittelforschung, 38(3), 372–378. View Source
